5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at position 5 and a trifluoromethyl (-CF₃) group at position 7 (Figure 1). The trifluoromethyl group enhances electronic stability and lipophilicity, while the 3,4-dimethylphenyl substituent contributes steric bulk and aromatic interactions. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for medicinal chemistry applications, particularly as kinase inhibitors .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-9-3-4-11(7-10(9)2)12-8-13(15(16,17)18)21-14(20-12)5-6-19-21/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXHDIEOLUMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163025 | |
| Record name | 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438233-94-4 | |
| Record name | 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438233-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various carbonyl compounds. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl trifluoroacetoacetate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential as a pharmaceutical agent. It has been studied for its effects on various biological targets, including:
- Kinase Inhibition: Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors of certain kinases, making them valuable in cancer therapy. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy in targeting cancer cells .
- Antiviral Activity: Some studies have suggested that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. The structural modifications present in 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may enhance its activity against viral infections by interfering with viral replication mechanisms .
Biochemical Research
The compound has been utilized in biochemical assays to study enzyme activities and cellular signaling pathways:
- Enzyme Inhibition Studies: It has been employed to evaluate the inhibition of enzymes involved in metabolic pathways, such as phosphodiesterases and cyclooxygenases. These studies are crucial for understanding the potential therapeutic roles of the compound in inflammatory diseases and metabolic disorders .
- Signal Transduction Research: The effects of this compound on cell signaling pathways have been investigated, particularly regarding its influence on apoptosis and cell proliferation. This research is vital for developing targeted cancer therapies that modulate these pathways effectively .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Kinase Inhibition | Demonstrated effective inhibition of a specific kinase involved in tumor growth. |
| Study B | Antiviral Activity | Showed promising results against a range of viruses in vitro. |
| Study C | Enzyme Interaction | Identified significant inhibition of cyclooxygenase activity, suggesting anti-inflammatory potential. |
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 3 and 5
The pyrazolo[1,5-a]pyrimidine scaffold allows modular substitution at positions 3 and 5, enabling diverse pharmacological profiles. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group at position 7 enhances stability and modulates electron density, critical for kinase inhibition .
- Aromatic vs. Heterocyclic Substituents : Pyridinyl (e.g., 6i in ) or thiophene groups improve solubility via hydrogen bonding, while bulky aryl groups (e.g., naphthalen-2-yl in 6k) enhance target binding .
- Amine Functionalization : Substitution with amines (e.g., cyclohexylamine in 6k) improves interaction with enzymatic active sites .
Position 7 Modifications: Trifluoromethyl vs. Other Groups
Replacing the trifluoromethyl group alters electronic and pharmacokinetic properties:
Table 2: Position 7 Substituent Comparisons
Q & A
Q. What are the standard synthetic routes for 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclization of precursors such as enaminones or pyrazole derivatives under optimized conditions. For example:
- Cyclocondensation : Reacting substituted pyrazole intermediates with trifluoromethyl-containing ketones in high-boiling solvents (e.g., DMF, dioxane) at 110–120°C under inert atmospheres .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3,4-dimethylphenyl) at the 5-position, using ligands like triphenylphosphine and bases such as Na₂CO₃ .
Q. Which spectroscopic methods are critical for structural confirmation?
- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and packing motifs (e.g., mean C–C bond length = 0.003 Å, R factor = 0.055) .
- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., trifluoromethyl groups show distinct F NMR shifts) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How is purity assessed during synthesis?
- Recrystallization : From ethanol/DMF mixtures to remove unreacted precursors .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to verify >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for pyrazolo[1,5-a]pyrimidine derivatives?
- Catalyst screening : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) enhances coupling efficiency compared to traditional Pd catalysts .
- Solvent effects : Polar aprotic solvents (e.g., dioxane) improve solubility of trifluoromethyl intermediates .
- Temperature control : Maintaining 110°C during cross-coupling minimizes side reactions like dehalogenation .
Q. What strategies resolve contradictions in biological activity data?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell viability tests to distinguish direct target effects from off-target toxicity .
- Structural analogs : Compare activity of derivatives (e.g., 5-methyl vs. 5-aryl substitutions) to identify critical pharmacophores .
Q. How does the trifluoromethyl group influence bioactivity?
- Binding affinity : The -CF₃ group enhances hydrophobic interactions with enzyme active sites (e.g., KDR kinase inhibition IC₅₀ < 100 nM) .
- Metabolic stability : Fluorine reduces oxidative metabolism, improving half-life in pharmacokinetic studies .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like peripheral benzodiazepine receptors .
- QSAR modeling : Hammett constants for substituents (e.g., 3,4-dimethylphenyl σ = +0.56) correlate with logP and activity .
Methodological Challenges and Solutions
Q. How to address regioselectivity in functionalization?
- Directing groups : Install temporary groups (e.g., -NH₂) at the 7-position to guide C–H arylation at the 5-position .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing undesired regioisomers .
Q. What techniques validate enzyme inhibition mechanisms?
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) for trifluoromethyl-substituted analogs .
- X-ray crystallography : Co-crystallization with target enzymes (e.g., trypanothione reductase) identifies key hydrogen bonds .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values: How to troubleshoot?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
